
4-Cyclobutyl-5-iodo-2-methylbenzoic acid
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Description
4-Cyclobutyl-5-iodo-2-methylbenzoic acid is a useful research compound. Its molecular formula is C12H13IO2 and its molecular weight is 316.13 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Cyclobutyl-5-iodo-2-methylbenzoic acid, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves:
Cyclobutyl Group Introduction : Cyclobutylation via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclobutylboronic acid derivatives.
Iodination : Electrophilic iodination (e.g., using I₂ with HNO₃ or ICl in acetic acid) at the 5-position, leveraging directing effects of adjacent substituents.
Methylation and Carboxylation : Sequential alkylation and oxidation steps to install the methyl and carboxylic acid groups.
Yield Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.
- Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity during cyclobutyl group attachment .
- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during iodination.
Table 1: Comparative Iodination Methods
Method | Catalyst/Solvent | Yield (%) | Selectivity |
---|---|---|---|
I₂/HNO₃ | Acetic Acid | 65–75 | Moderate |
ICl/FeCl₃ | DCM | 80–85 | High |
NIS (N-Iodosuccinimide) | CH₃CN | 70–78 | Variable |
Q. How can researchers confirm the regioselectivity of iodination in this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical shifts for the iodine-substituted aromatic proton (downfield shift ~8.0–8.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, confirming iodination at the 5-position .
- HPLC-MS : Validates molecular weight and purity, ruling out regioisomeric byproducts.
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing the compound’s stability under varying pH and temperature?
Methodological Answer :
- HPLC Stability Assays : Monitor degradation products under acidic (pH 2–4) and basic (pH 9–11) conditions .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–300°C at 10°C/min).
- UV-Vis Spectroscopy : Track absorbance changes (λmax ~270 nm) to quantify photostability under UV light .
Table 2: Stability Data Under Accelerated Conditions
Condition | Degradation (%) | Half-Life (h) |
---|---|---|
pH 3, 40°C | 12 | 48 |
pH 9, 40°C | 28 | 18 |
UV Light (254 nm) | 45 | 6 |
Q. How can computational chemistry predict the reactivity of the iodinated aromatic ring in nucleophilic substitution reactions?
Methodological Answer :
- DFT Calculations : Model electron density maps to identify electrophilic centers. The iodine atom’s σ-hole enhances susceptibility to nucleophilic attack.
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict sites for SNAr (nucleophilic aromatic substitution) reactivity .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
Q. How should researchers address discrepancies in reported biological activities of structurally related benzoic acid derivatives?
Methodological Answer :
- Meta-Analysis of Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and IC₅₀ values to identify protocol-dependent variability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclobutyl with cyclohexyl) to isolate pharmacophore contributions .
- Dose-Response Curves : Validate conflicting data using standardized assays (e.g., ATP-based viability tests).
Table 3: Comparative Bioactivity of Analogues
Compound | Target Enzyme | IC₅₀ (µM) | Assay Type |
---|---|---|---|
4-Cyclobutyl-5-Iodo-2-methyl | COX-2 | 0.45 | Fluorescence |
4-Cyclohexyl-5-Bromo-2-methyl | COX-2 | 1.2 | Colorimetric |
5-Iodo-2-methylbenzoic acid (core) | LOX | >10 | Radiolabeled |
Q. What strategies mitigate steric hindrance during cyclobutyl group functionalization?
Methodological Answer :
- Protecting Groups : Temporarily shield the carboxylic acid (e.g., as a methyl ester) during cyclobutylation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) to minimize decomposition .
- Ligand Design : Use bulky phosphine ligands (e.g., XPhos) in cross-coupling reactions to enhance steric tolerance .
Properties
Molecular Formula |
C12H13IO2 |
---|---|
Molecular Weight |
316.13 g/mol |
IUPAC Name |
4-cyclobutyl-5-iodo-2-methylbenzoic acid |
InChI |
InChI=1S/C12H13IO2/c1-7-5-10(8-3-2-4-8)11(13)6-9(7)12(14)15/h5-6,8H,2-4H2,1H3,(H,14,15) |
InChI Key |
BTUPXDMENCUMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)C2CCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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